6-bromo-1-(difluoromethyl)isoquinoline
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Overview
Description
6-Bromo-1-(difluoromethyl)isoquinoline is a heterocyclic aromatic compound with the molecular formula C10H6BrF2N It is characterized by the presence of a bromine atom and a difluoromethyl group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of 6-bromo-1-(difluoromethyl)isoquinoline may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(difluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound is commonly used in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are frequently used in coupling reactions, with bases like potassium carbonate to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
6-Bromo-1-(difluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 6-bromo-1-(difluoromethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of the bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinoline: Lacks the difluoromethyl group, which can affect its reactivity and biological activity.
1-(Difluoromethyl)isoquinoline: Lacks the bromine atom, resulting in different chemical properties and applications.
6-Chloro-1-(difluoromethyl)isoquinoline:
Uniqueness
6-Bromo-1-(difluoromethyl)isoquinoline is unique due to the combination of the bromine atom and the difluoromethyl group on the isoquinoline ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1976052-16-0 |
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Molecular Formula |
C10H6BrF2N |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
6-bromo-1-(difluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H6BrF2N/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-5,10H |
InChI Key |
PHOMVFRCNKOODI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(F)F)C=C1Br |
Purity |
95 |
Origin of Product |
United States |
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